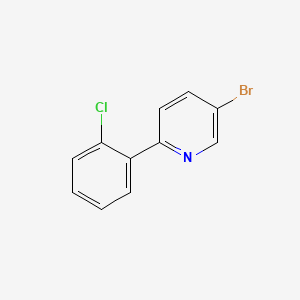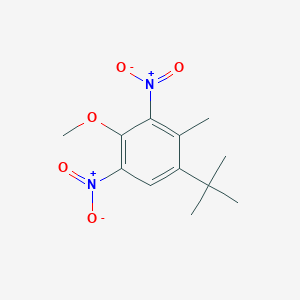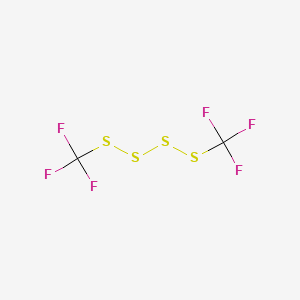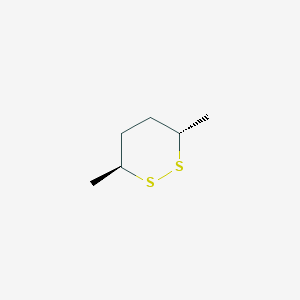
(3S,6S)-3,6-Dimethyl-1,2-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-3,6-Dimethyl-1,2-dithiane is an organic compound characterized by a six-membered ring containing two sulfur atoms and two methyl groups at the 3rd and 6th positions
Preparation Methods
The synthesis of (3S,6S)-3,6-Dimethyl-1,2-dithiane can be achieved through several methods. One common approach involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile . Another method includes the self-condensation of L-asparagine methyl ester at room temperature, which is more efficient . These methods yield optically pure this compound, confirmed by analytical and spectroscopic data.
Chemical Reactions Analysis
(3S,6S)-3,6-Dimethyl-1,2-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .
Scientific Research Applications
(3S,6S)-3,6-Dimethyl-1,2-dithiane has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of sulfur-containing compounds on biological systemsIn industry, it can be used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of (3S,6S)-3,6-Dimethyl-1,2-dithiane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used. For example, in medicinal applications, it may target specific enzymes involved in disease processes .
Comparison with Similar Compounds
(3S,6S)-3,6-Dimethyl-1,2-dithiane can be compared with other similar compounds, such as (3S,6S)-3,6-Dimethylcyclohexene and (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione . These compounds share similar structural features but differ in their chemical properties and applications.
Properties
CAS No. |
2242-20-8 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
(3S,6S)-3,6-dimethyldithiane |
InChI |
InChI=1S/C6H12S2/c1-5-3-4-6(2)8-7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
WZTJTRITEZSSMA-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](SS1)C |
Canonical SMILES |
CC1CCC(SS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


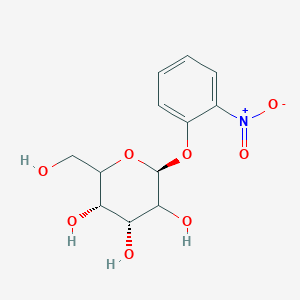
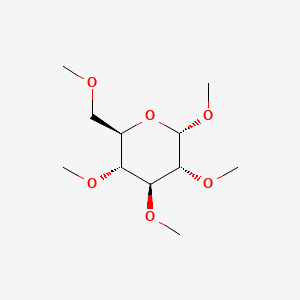
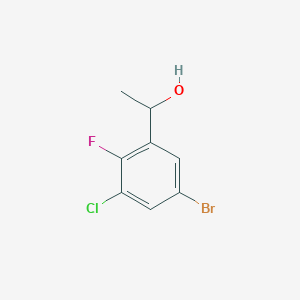
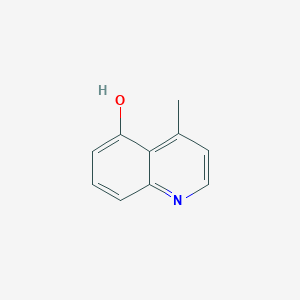

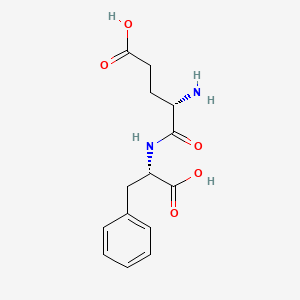
![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
